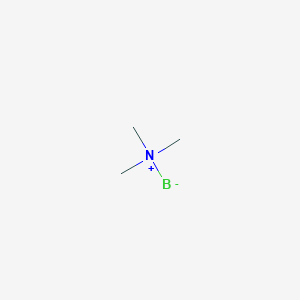

Borane-trimethylamine complex

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

75-22-9 |

|---|---|

Molecular Formula |

C3H9BN+ |

Molecular Weight |

69.92 g/mol |

InChI |

InChI=1S/C3H9BN/c1-5(2,3)4/h1-3H3/q+1 |

InChI Key |

LGEYNFHPQLLKNW-UHFFFAOYSA-N |

Canonical SMILES |

[B].CN(C)C |

Other CAS No. |

75-22-9 |

Origin of Product |

United States |

Foundational & Exploratory

borane-trimethylamine complex physical and chemical properties

Executive Summary

Borane-trimethylamine (TMAB) represents a critical tactical advantage in the toolbox of the modern synthetic chemist. Unlike its highly reactive congeners (e.g., Borane-THF, Borane-DMS), TMAB is an air-stable, crystalline solid that retains the potent reducing capability of borane (

Its primary utility lies in chemoselective reduction . TMAB occupies a "Goldilocks" zone of reactivity: it is strong enough to reduce imines and oximes but sufficiently mild to tolerate nitro groups, esters, and alkyl halides. This makes it a superior, non-toxic alternative to sodium cyanoborohydride (

Molecular Architecture & Physicochemical Profile

TMAB is a Lewis acid-base adduct formed by the dative bonding of trimethylamine (Lewis base) to borane (Lewis acid). The stability of this complex is derived from the strong

Key Physical Properties[1]

| Property | Value | Context/Relevance |

| CAS Number | 75-22-9 | Unique Identifier |

| Formula | Molecular Weight: 72.94 g/mol | |

| Appearance | White hexagonal crystals | Easy to weigh/handle compared to liquid boranes |

| Melting Point | 93–95 °C | Solid at room temperature; sublimable |

| Boiling Point | 171–172 °C | High thermal stability |

| Solubility | Alcohols, Ethers, Benzene | Versatile solvent compatibility (MeOH is standard) |

| Water Solubility | ~1.3 g/100mL (20°C) | Warning:[1][2][3][4][5][6][7][8][9][10][11] Slow hydrolysis occurs in water |

| Density | 0.81 g/cm³ | Low bulk density |

Structural Stability

Unlike Borane-THF, which requires refrigeration and degrades over time, TMAB is stable at room temperature under ambient atmosphere for extended periods. However, for rigorous analytical standards, storage under nitrogen/argon is recommended to prevent slow hydrolysis by atmospheric moisture.

Mechanistic Chemistry

The reactivity of TMAB is governed by the dissociation energy of the

Mechanism of Reductive Amination

The most prevalent application of TMAB is the reductive amination of aldehydes/ketones. The reaction proceeds via the formation of an iminium ion intermediate, which is then selectively reduced by the hydride source.

Why TMAB?

-

Selectivity: TMAB reduces the protonated iminium ion (

) much faster than the neutral carbonyl ( -

Acid Tolerance: Unlike Sodium Borohydride (

), TMAB is stable in acidic media (pH 2–5), which is often required to catalyze imine formation.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway of Reductive Amination using TMAB. The reagent selectively targets the activated Iminium species.

Synthetic Protocols

Protocol A: General Reductive Amination

Objective: Synthesis of secondary/tertiary amines from ketones/aldehydes. Scale: 10 mmol (Standard Laboratory Scale).

Reagents:

-

Substrate (Ketone/Aldehyde): 10 mmol

-

Amine (1.1–1.2 eq): 11–12 mmol

-

TMAB (1.2–1.5 eq): 12–15 mmol

-

Solvent: Methanol (anhydrous preferred) or Ethanol

-

Catalyst: Acetic Acid (optional, if imine formation is slow)

Step-by-Step Workflow:

-

Imine Formation (Pre-equilibrium):

-

In a round-bottom flask equipped with a stir bar, dissolve the carbonyl substrate and amine in Methanol (20 mL).

-

Expert Note: If using a ketone or a sterically hindered amine, add 1-2 drops of glacial acetic acid or use molecular sieves (3Å) to drive the equilibrium toward the imine. Stir for 30–60 minutes.

-

-

Reagent Addition:

-

Add TMAB (solid) in a single portion.

-

Observation: Mild effervescence may occur. The reaction is generally exothermic; for large scales (>50g), add TMAB portion-wise or cool the vessel to 0°C.

-

-

Reaction Monitoring:

-

Stir at Room Temperature (20–25°C) for 2–16 hours.

-

Validation: Monitor by TLC. The disappearance of the imine (often less polar than amine) and carbonyl spots indicates completion.

-

-

Quench & Workup:

-

Quench the reaction by adding 10% HCl (aq) dropwise until pH < 2. This destroys excess hydride and hydrolyzes any Boron-Nitrogen complexes.

-

Stir for 30 minutes.

-

Basify with NaOH (aq) to pH > 10 to liberate the free amine.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (

mL). -

Dry organic layer over

and concentrate in vacuo.

-

Protocol B: Electroless Nickel-Boron (Ni-B) Plating

Application: Industrial surface finishing.[4] TMAB is used as the reducing agent to deposit Ni-B alloys, which are significantly harder and more wear-resistant than standard Ni-P (Nickel-Phosphorus) coatings.

Bath Composition (Typical):

-

Nickel Salt: Nickel Chloride or Sulfate

-

Reducing Agent: TMAB (1–3 g/L)

-

Complexing Agent: Sodium Citrate or Ethylenediamine

-

Stabilizer: Lead or Thallium salts (ppm levels)

-

Operating Conditions: pH 6–7, Temperature 60–70°C.

Comparative Analysis of Reducing Agents

| Feature | TMAB | Sodium Borohydride ( | Sodium Cyanoborohydride ( | Borane-THF ( |

| Physical State | Solid (Stable) | Solid (Hygroscopic) | Solid (Hygroscopic) | Liquid (Unstable) |

| Reducing Power | Moderate | Strong | Weak/Mild | Very Strong |

| Acid Stability | High | Decomposes Rapidly | High | N/A |

| Toxicity | Moderate | Moderate | High (Cyanide) | Moderate |

| Selectivity | Imines > Carbonyls | Carbonyls > Imines | Imines >>> Carbonyls | Acids/Amides |

| Main Use | Reductive Amination | Ketone Reduction | Reductive Amination | Hydroboration |

Field Insight: TMAB is rapidly replacing

Safety, Handling, & Stability

Hazard Identification

-

Flammable Solid: TMAB is classified as a flammable solid.[12][13] Keep away from open flames and sparks.

-

Moisture Sensitivity: While "air-stable," prolonged exposure to moisture leads to hydrolysis, releasing Hydrogen gas (

), which poses an explosion hazard in confined spaces. -

Toxicity: Causes skin and eye irritation. Avoid inhalation of dust.[8][12][14]

Storage Protocol

-

Container: Store in tightly sealed HDPE or glass containers.

-

Environment: Cool, dry place (< 25°C). For long-term storage (> 6 months), a desiccator or nitrogen cabinet is recommended.

-

Incompatibilities: Strong oxidizing agents (peroxides, nitrates) and strong acids (unless controlled during quench).

Emergency Response

-

Fire: Use Dry Chemical, Sand, or Alcohol-resistant foam.[8] DO NOT USE WATER jet, as it may accelerate hydride decomposition.

-

Spill: Sweep up carefully to avoid dust generation. Place in a dry container and neutralize with dilute acid in a fume hood.

References

-

JSC Aviabor. Borane-trimethylamine Physical Properties and Applications. Retrieved from

-

Thermo Scientific Chemicals. Borane-trimethylamine complex, 97% Safety Data Sheet (SDS). Retrieved from

-

ChemicalBook. this compound Chemical Properties and Reaction Data. Retrieved from

-

MDPI Molecules. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Retrieved from

-

Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[15][16] Retrieved from

Sources

- 1. Borane-trimethylamine | JSC Aviabor [jsc-aviabor.com]

- 2. This compound | 75-22-9 [chemicalbook.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Electroless nickel-boron plating - Wikipedia [en.wikipedia.org]

- 5. ias.ac.in [ias.ac.in]

- 6. boron.com [boron.com]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. electrochemsci.org [electrochemsci.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. scribd.com [scribd.com]

- 16. organicreactions.org [organicreactions.org]

A Comprehensive Technical Guide to the Stability and Storage of Borane-Trimethylamine Complex

Foreword: Understanding the Reagent's Core Value

In the landscape of modern organic synthesis, borane-trimethylamine complex (BTM) stands out as a uniquely stable, versatile, and cost-effective reducing agent.[1][2][3] Unlike its more volatile or pyrophoric counterparts, such as borane-THF or diborane gas, BTM presents as a manageable, solid reagent with a significantly enhanced safety profile.[1][4] Its ease of handling and high stability make it an indispensable tool in both academic research and industrial-scale chemical production for applications ranging from the reduction of carbonyls and C-N double bonds to hydroboration reactions and even advanced polymer chemistry.[2][4][5]

This guide moves beyond a simple recitation of safety data. It is designed to provide researchers, chemists, and drug development professionals with a deep, mechanistic understanding of the factors governing BTM's stability. By comprehending the "why" behind the recommended protocols, you will be empowered to maintain the reagent's integrity, ensure experimental reproducibility, and foster a culture of safety within your laboratory.

Intrinsic Stability: A Molecular Perspective

The remarkable stability of this compound is a direct consequence of its molecular structure. It is widely regarded as the most stable of the commercially available amine-borane adducts.[1][2] This stability arises from the strong dative bond between the Lewis acidic borane (BH₃) and the Lewis basic trimethylamine (N(CH₃)₃). The three methyl groups on the nitrogen atom provide steric bulk and inductive electron donation, which enhance the stability of the B-N bond compared to complexes with less substituted amines like ammonia or dimethylamine.

Key stability benchmarks include:

-

Thermal Stability: BTM is thermally stable up to 120-125°C, a temperature far exceeding that of many other borane complexes.[1][6] This allows for a wider range of reaction conditions and less stringent storage requirements. For instance, while the ammonia-borane complex can explode upon heating, BTM can be purified by vacuum sublimation, underscoring its robust nature.[1]

-

Hydrolytic Stability: Compared to other amine-boranes, BTM is significantly less sensitive to hydrolysis, even under mildly acidic conditions.[1] This property simplifies its use in various solvent systems.

-

Solvent Effects: The stability of BTM has been observed to increase with the polarity of the solvent in which it is dissolved.[1]

Factors Governing BTM Stability and Decomposition

While intrinsically stable, BTM is not inert. Its long-term integrity depends on mitigating exposure to several key environmental and chemical factors. Understanding these factors is critical to preventing degradation and ensuring the reagent's potency.

Moisture and Hydrolysis

Moisture is a primary antagonist to BTM's stability. The complex is water-reactive and moisture-sensitive.[7][8] Contact with water leads to a hydrolysis reaction that liberates flammable and toxic hydrogen gas, alongside forming boric acid and trimethylamine.[7]

Reaction: (CH₃)₃N•BH₃ + 3H₂O → (CH₃)₃N + B(OH)₃ + 3H₂↑

This reaction not only consumes the active reagent but also creates a significant safety hazard due to pressure buildup from hydrogen gas evolution in a sealed container. Therefore, maintaining a scrupulously dry environment during storage and handling is paramount.

Air and Oxidation

BTM is classified as air-sensitive.[9] Oxygen in the air can act as an oxidizing agent, leading to the gradual degradation of the complex. This process can be accelerated by the presence of heat or light. The primary defense against oxidative degradation is storage under an inert atmosphere, such as nitrogen or argon.[9]

Thermal Stress

Although thermally robust to 120°C, exposure to excessive heat beyond this threshold will initiate decomposition.[1] The decomposition pathway involves the liberation of hydrogen and can produce a mixture of hazardous products, including oxides of boron, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7] In a sealed vessel, this thermal decomposition can lead to a dangerous increase in pressure.

Chemical Incompatibilities

To prevent violent reactions and reagent degradation, BTM must be stored segregated from incompatible materials. Key incompatibilities include:

-

Strong Oxidizing Agents: Can cause violent, exothermic reactions.

-

Alcohols and Acid Anhydrides: Can react with the borane moiety.[10]

The following diagram illustrates the primary factors that can compromise the stability of the this compound.

Caption: Factors leading to the decomposition of this compound.

Validated Protocols for Storage and Handling

Adherence to strict storage and handling protocols is a self-validating system. Proper procedures prevent reagent degradation, which in turn ensures the accuracy and reproducibility of experimental results.

Storage Conditions

The primary goal of storage is to protect the reagent from moisture, air, heat, and incompatible chemicals.

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage. | Lower temperatures slow the rate of any potential degradation pathways. While stable at room temperature, refrigeration provides an extra margin of safety and longevity.[7] |

| Atmosphere | Keep container tightly closed under a dry, inert atmosphere (Nitrogen or Argon). | Prevents hydrolysis from atmospheric moisture and degradation from oxygen.[7][9] This is the most critical factor for maintaining potency. |

| Container | Original manufacturer's container, tightly sealed. Ensure the cap and liner are intact. | Containers are selected for material compatibility and sealing effectiveness. Avoid repackaging unless into a verified dry, inert-atmosphere container. |

| Location | Designated flammables storage area. Segregate from acids and strong oxidizing agents. | BTM is a flammable solid.[10] Segregation prevents accidental contact with incompatible materials that could cause a fire or violent reaction. |

Experimental Protocol: Weighing and Dispensing BTM

This protocol ensures that the reagent is not unnecessarily exposed to the atmosphere during routine laboratory use.

Prerequisites:

-

Ensure a nitrogen/argon source with a regulator and tubing is available.

-

Have a clean, dry spatula and a secondary container (e.g., a round-bottom flask with a septum) ready.

-

Work in a well-ventilated fume hood.[9]

Step-by-Step Procedure:

-

Preparation: Allow the BTM container to warm to ambient temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

Inerting: Briefly flush the balance enclosure with a gentle stream of nitrogen or argon to create a localized inert environment.

-

Dispensing: Open the BTM container. Quickly weigh the desired amount of the solid and transfer it to the secondary container. Work efficiently to minimize exposure time.

-

Sealing: Immediately and tightly reseal the main BTM container. Before removing from the inerted balance, flush the headspace of the container with nitrogen or argon for 5-10 seconds to displace any air that entered.

-

Reaction Setup: Seal the secondary container (e.g., with a septum) containing the dispensed BTM. This vessel can now be moved to the reaction setup, and solvents/reagents can be added via syringe under an inert atmosphere.

-

Cleanup: Quench any residual BTM on the spatula or weighing paper by carefully adding it to a beaker of isopropanol, which will safely react with the borane.

Conclusion: A Commitment to Reagent Integrity

This compound is a powerful and practical tool for the modern chemist, largely due to its exceptional stability.[1][4] However, this stability is conditional. By understanding the mechanisms of its degradation—hydrolysis, oxidation, and thermal decomposition—and by implementing rigorous storage and handling protocols, researchers can ensure the reagent's long-term viability and the integrity of their scientific work. The procedures outlined in this guide are not merely suggestions; they are a self-validating framework for achieving reproducible, safe, and successful chemical synthesis.

References

-

Periasamy, M., & Bene, M. D. (2024). Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Molecules, 29(9), 2008. Retrieved from [Link]

-

Periasamy, M., & Bene, M. D. (2024). This compound: A Versatile Reagent in Organic Synthesis. PubMed. Retrieved from [Link]

-

(PDF) Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. (2024-04-20). ResearchGate. Retrieved from [Link]

-

Material Safety Data Sheet - this compound, 98% (titr.). (n.d.). Cole-Parmer. Retrieved from [Link]

-

Ramachandran, P. V., & Kulkarni, A. S. (2020). A Short Chronological Review on the Syntheses of Amine-Boranes. Molecules, 25(17), 3955. Retrieved from [Link]

-

Structure and thermal decomposition of methylamine borane | Request PDF. (2024-08-06). ResearchGate. Retrieved from [Link]

-

This compound as a Reducing Agent for Selective Methylation and Formylation of Amines with CO2. (2021). Organic Chemistry Portal. Retrieved from [Link]

-

Borane-trimethylamine. (n.d.). JSC Aviabor. Retrieved from [Link]

Sources

- 1. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Versatile Reagent in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Borane-trimethylamine | JSC Aviabor [jsc-aviabor.com]

- 6. This compound | 75-22-9 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Borane-Trimethylamine Complex: Mechanism of Reduction

Abstract

The borane-trimethylamine complex (Me₃N·BH₃ or BTM) stands as a cornerstone reagent in modern organic synthesis, prized for its stability, safety, and versatility.[1][2][3] Unlike its more pyrophoric and unstable parent, diborane, or its common solution-based counterparts like borane-THF, BTM is a cost-effective, easily handled white solid, which has cemented its role in both laboratory and industrial-scale applications.[1][2][3][4] This guide provides a detailed exploration of the core mechanisms governing its action as a reducing agent. We will dissect the nuanced pathways for the reduction of key functional groups, emphasizing the causality behind experimental choices, the principles of chemoselectivity, and the protocols that ensure reliable and reproducible outcomes.

The Nature of the Reagent: A Balance of Stability and Latent Reactivity

Borane-amine complexes are Lewis acid-base adducts, where the lone pair of the amine's nitrogen atom forms a dative bond with the vacant p-orbital of borane (BH₃).[5] Among these, the this compound is the most stable and commercially available.[1][2][3] This stability is a double-edged sword: it imparts the reagent with its excellent safety profile but also renders it a relatively weak hydride donor compared to reagents like sodium borohydride or lithium aluminum hydride.[1][2]

The key to unlocking BTM's reductive power lies in its activation. Its inherent stability in the presence of acids allows for its reactivity to be precisely modulated, typically through the addition of a Brønsted or Lewis acid catalyst.[1][2] This feature is central to its mechanism and its utility in achieving high levels of chemoselectivity.

The Core Reduction Mechanism: Activation and Hydride Transfer

For most borane complexes, the fundamental reduction mechanism involves two critical steps: activation of the electrophilic substrate (e.g., a carbonyl group) by the Lewis acidic boron, followed by the intramolecular or intermolecular transfer of a hydride (H⁻) ion.[6] The entire process is thermodynamically driven by the high affinity of boron for oxygen.[6]

Reduction of Aldehydes and Ketones: An Acid-Catalyzed Pathway

The reduction of aldehydes and ketones with BTM is a classic example of its acid-catalyzed mechanism. Kinetic studies have demonstrated that the reaction rate increases significantly with the acidity of the medium.[1][2] This points to a pathway where the carbonyl substrate, not the BTM complex, is activated.

The accepted mechanism proceeds as follows:

-

Carbonyl Activation: In a rapid and reversible equilibrium, the carbonyl oxygen is protonated by a Brønsted acid or coordinates with a Lewis acid. This activation step dramatically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[1][2]

-

Rate-Determining Hydride Transfer: The BTM complex then delivers a hydride ion to the activated carbonyl carbon. This is the slow, rate-determining step of the reaction.[1][2]

-

Intermediate Formation: This hydride transfer results in the formation of an alkoxyborane intermediate.

-

Workup and Product Release: Subsequent aqueous workup hydrolyzes the B-O bond to liberate the final primary or secondary alcohol product.

Caption: Acid-catalyzed reduction of a ketone with BTM.

Reduction of Carboxylic Acids: A More Complex, Temperature-Dependent Mechanism

Unlike aldehydes and ketones, carboxylic acids are inert to BTM at room temperature.[1][2][3] Their reduction requires significantly more forcing conditions, such as refluxing in a high-boiling solvent like xylene.[1][3] The mechanism is more intricate and can lead to different products depending on the stoichiometry and reaction conditions.

A plausible mechanism involves competing pathways:

-

Acyloxyborane Formation: The carboxylic acid can react with BTM to form a triacyloxyborane complex. This species is not a reduction intermediate but rather a potent acylating agent.[1][3]

-

Concurrent Reduction: Simultaneously, some of the carboxylic acid can be slowly reduced by BTM to the corresponding primary alcohol.[1][3]

-

Ester Formation: The acylating triacyloxyborane intermediate can react with the alcohol produced in the concurrent reduction pathway, leading to the formation of an ester as a significant byproduct. This is particularly observed when the BTM-to-acid molar ratio is around 1.5:2.[1][3]

To favor the formation of the primary alcohol and suppress ester formation, an excess of the borane reagent is typically used. Recent advances have also shown that Lewis acid catalysts, such as TiCl₄, can facilitate the reduction of carboxylic acids to alcohols at room temperature using other amine-boranes, highlighting a strategy to enhance reactivity and selectivity.[7]

Caption: Competing pathways in the reduction of carboxylic acids with BTM.

Data Presentation: Chemoselectivity and Reaction Conditions

The true power of BTM in synthetic chemistry lies in its chemoselectivity. By tuning the reaction conditions (temperature, solvent, and catalyst), one can selectively reduce more reactive functional groups while leaving others untouched. The following table summarizes the general reactivity of BTM.

| Functional Group | Reactivity with BTM | Typical Conditions | Product |

| Aldehydes | High | Room Temp, Acid Catalyst | Primary Alcohol |

| Ketones | High | Room Temp, Acid Catalyst | Secondary Alcohol |

| Acid Chlorides | High | Room Temp | Primary Alcohol |

| Imines/Schiff Bases | High | Room Temp | Secondary Amine |

| Carboxylic Acids | Low | Reflux in Xylene | Primary Alcohol / Ester |

| Esters | Very Low | Generally unreactive | No Reaction |

| Amides | Very Low | Generally unreactive[6] | No Reaction |

| Nitriles | Very Low | Generally unreactive | No Reaction |

| Nitro Groups | Moderate | Palladium Catalysis[1] | Aniline |

Field-Proven Insights: Experimental Protocols

A protocol is only as good as its reproducibility. The following methodologies are designed as self-validating systems, explaining the causality behind each step to ensure robust and reliable outcomes.

Protocol 1: Chemoselective Reduction of a Ketone

-

Objective: To reduce a ketone to a secondary alcohol in the presence of a less reactive ester functionality.

-

Causality: This protocol leverages the higher intrinsic reactivity of the ketone carbonyl and enhances it with mild acid catalysis. The conditions are deliberately kept mild (room temperature) to prevent the reduction of the robust ester group.

Caption: Workflow for the selective reduction of a ketone.

Step-by-Step Methodology:

-

Inert Atmosphere: The substrate is dissolved in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). While BTM is not air-sensitive, this prevents side reactions from atmospheric moisture, especially with the acid catalyst.

-

Catalyst Addition: A catalytic amount of a Lewis or Brønsted acid is added. Using a solid-supported catalyst like FeCl₃ on silica gel simplifies removal during workup.[1]

-

Controlled Reagent Addition: The reaction is cooled to 0 °C before the portion-wise addition of BTM. This controls the initial exotherm and ensures a smooth reaction profile.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and is monitored for the disappearance of the starting ketone by Thin Layer Chromatography (TLC). This prevents over-reaction and ensures the reaction proceeds to completion.

-

Quenching: The reaction is carefully quenched by the slow addition of aqueous acid. This serves two purposes: it neutralizes any unreacted BTM and hydrolyzes the intermediate borate esters to release the alcohol product.

-

Aqueous Workup: Standard liquid-liquid extraction isolates the organic product from the aqueous phase containing inorganic salts and trimethylamine hydrochloride.

-

Purification: Column chromatography is employed to separate the desired product from any non-polar impurities or minor side products, yielding the pure hydroxy-ester.

Conclusion: The Enduring Utility of a Tamed Reagent

The this compound exemplifies the principles of modern reagent design: balancing potent reactivity with stability and safety. Its mechanism of action, critically dependent on activation, provides chemists with a powerful tool for performing nuanced and selective reductions. By understanding the distinct pathways for different functional groups and the causal principles behind experimental protocols, researchers and drug development professionals can harness the full potential of this versatile reagent to construct complex molecular architectures with precision and confidence.

References

-

Title: Borane & Borane Complexes Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

-

Title: Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis Source: Molecules (MDPI) URL: [Link]

-

Title: Borane-trimethylamine Source: JSC Aviabor URL: [Link]

-

Title: Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis Source: ResearchGate URL: [Link]

-

Title: Recent developments in the synthesis and synthetic applications of borane–amines Source: Royal Society of Chemistry URL: [Link]

-

Title: A Short Chronological Review on the Syntheses of Amine-Boranes Source: Organic & Medicinal Chemistry International Journal URL: [Link]

- Title: WO2009037306A2 - Accelerated amide and ester reductions with amine boranes and additives Source: Google Patents URL

-

Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: A Safer Reduction of Carboxylic Acids with Titanium Catalysis Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Reduction of Carboxylic Acids and Their Derivatives Source: Chemistry Steps URL: [Link]

Sources

- 1. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 7. pubs.acs.org [pubs.acs.org]

theoretical studies of borane-amine adducts

An In-depth Technical Guide to the Theoretical Study of Borane-Amine Adducts

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Dative Bond

Borane-amine adducts, compounds formed through a dative bond between a Lewis acidic borane (BH₃) and a Lewis basic amine, represent a cornerstone of main-group chemistry.[1] First reported in 1937, these molecules have evolved from chemical curiosities to vital reagents and materials with diverse applications.[1] Their tunable electronic and steric properties provide a delicate balance between the high reactivity of borane and the enhanced stability offered by amine coordination.[2] This unique characteristic makes them powerful tools in organic synthesis as reducing agents, in materials science as hydrogen storage vectors, and increasingly, in medicinal chemistry as novel therapeutic agents.[2][3][4][5][6][7]

The superficial simplicity of the B-N dative bond belies a rich and complex electronic landscape governed by subtle substituent effects, steric hindrance, and unique intermolecular forces.[8] Understanding these interactions is paramount to designing new adducts with tailored properties. Theoretical and computational studies provide an indispensable lens through which we can visualize, quantify, and predict the behavior of these systems at an atomic level. This guide serves as a technical deep-dive into the theoretical methodologies used to investigate borane-amine adducts, explaining not just the what but the why behind the computational choices that drive modern research in this field.

The Electronic Landscape of the Boron-Nitrogen Adduct

The formation of a borane-amine adduct is a classic Lewis acid-base reaction. The lone pair of electrons on the amine's nitrogen atom is donated into the vacant 2p orbital of the electron-deficient boron atom.[1] This event induces significant structural and electronic changes.

-

Hybridization and Geometry: The boron center transitions from a planar, sp²-hybridized state in free borane to an approximately tetrahedral, sp³-hybridized geometry in the adduct.[6][9] This geometric shift is a key indicator of successful adduct formation.

-

Bond Polarity and Dihydrogen Bonding: The difference in electronegativity between boron and nitrogen results in a polarized B-N bond. Consequently, the hydrogen atoms attached to nitrogen become slightly acidic (Hδ+), while those on boron are hydridic (Hδ−).[8] This polarity facilitates unique intermolecular interactions known as dihydrogen bonds (DHBs), where the Hδ+ on a nitrogen of one molecule interacts with the Hδ− on the boron of a neighboring molecule.[10][11] These DHBs are significantly stronger than typical van der Waals forces and are responsible for the fact that many simple borane-amines, like ammonia borane (H₃N·BH₃), are solids at room temperature.[10][11]

Core Computational Methodologies: The Theoretician's Toolkit

Investigating borane-amine adducts computationally requires a careful selection of methods that can accurately capture their electronic structure and energetics without incurring prohibitive computational costs.

Density Functional Theory (DFT): The Versatile Workhorse

DFT has become the most prevalent method for studying these systems because it offers an excellent compromise between accuracy and computational expense.[10]

-

Choice of Functional: The accuracy of a DFT calculation is highly dependent on the chosen exchange-correlation functional.

-

B3LYP: A hybrid functional that has been widely used and often provides reliable geometries and vibrational frequencies for borane-amine systems.[10][12]

-

M06-2X: A meta-hybrid functional recommended for main-group chemistry, noncovalent interactions (like dihydrogen bonds), and thermochemistry, often yielding more accurate energetic data than B3LYP.[13]

-

-

Basis Sets: The basis set describes the atomic orbitals used in the calculation.

-

Pople-style (e.g., 6-311++G(2d,p)): This is a flexible and commonly used basis set.[10] The ++ indicates the addition of diffuse functions on all atoms, which are crucial for accurately describing weak intermolecular interactions like DHBs. The (2d,p) specifies polarization functions, which allow for greater flexibility in describing the shape of electron clouds, essential for accurate bond energies and geometries.

-

Correlation-Consistent (e.g., aug-cc-pVTZ): These basis sets are designed for systematically approaching the complete basis set limit and are often used for high-accuracy benchmark calculations.[14]

-

High-Accuracy Ab Initio Methods: The Gold Standard

For calculations demanding the highest accuracy, especially for thermodynamic properties like heats of formation, more rigorous (and computationally expensive) ab initio methods are employed.

-

Coupled Cluster (CCSD(T)): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) provides highly accurate energies.[14] It is typically used with large correlation-consistent basis sets to benchmark the results from more economical DFT methods.[14][15]

-

Composite Methods (e.g., G3(MP2)): These methods combine results from several lower-level calculations to approximate a high-level result at a reduced cost, providing reliable heats of formation and bond energies.[16]

A Validated Workflow for Theoretical Analysis

A robust computational protocol is essential for generating reliable and reproducible data. The following steps represent a self-validating workflow for the theoretical analysis of a borane-amine adduct.

Detailed Protocol: DFT Analysis of a Borane-Amine Adduct

-

Step 1: Geometry Optimization:

-

Objective: To find the lowest energy arrangement of atoms for the adduct.

-

Methodology: An initial guess of the molecular structure is submitted to a DFT calculation (e.g., using the B3LYP functional with the 6-311++G(2d,p) basis set). The algorithm iteratively adjusts atomic positions to minimize the total energy of the system until convergence criteria are met.

-

Causality: A properly optimized geometry is the foundation for all subsequent calculations. Properties like bond lengths, angles, and energies are meaningless if not calculated at a stable equilibrium geometry.

-

-

Step 2: Frequency Calculation:

-

Objective: To verify the nature of the optimized stationary point and to calculate thermochemical data.

-

Methodology: A frequency calculation is performed at the same level of theory as the optimization. This involves calculating the second derivatives of the energy with respect to atomic positions.

-

Self-Validation: The output provides a list of vibrational frequencies. For a stable molecule (a true minimum), all frequencies will be real (positive). The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a true minimum and must be repeated.[12]

-

Insight: This step also provides the zero-point vibrational energy (ZPVE), thermal corrections, enthalpy, and Gibbs free energy, which are critical for calculating reaction thermodynamics.

-

-

Step 3: Bonding and Property Analysis:

-

Objective: To quantify the nature of the B-N bond and predict spectroscopic properties.

-

Methodology:

-

Natural Bond Orbital (NBO) Analysis: This method examines the electron density to provide a picture of Lewis structures, charge distribution (Mulliken charges), and donor-acceptor interactions, quantifying the strength of the N→B donation.[10][17]

-

Atoms in Molecules (AIM) Analysis: Examines the topology of the electron density to characterize bond paths and bond critical points, offering another rigorous definition of the chemical bond.[13]

-

Spectroscopic Simulation: The vibrational frequencies and intensities from the frequency calculation can be used to simulate infrared (IR) and Raman spectra.[10] NMR chemical shifts can also be calculated and compared with experimental data to confirm the adduct's structure.[10][17]

-

-

Theoretical Insights into Adduct Properties and Applications

Computational studies provide predictive power, allowing researchers to screen candidates and understand reaction mechanisms before entering the lab.

Stability and Bond Dissociation Energy (BDE)

The stability of the B-N dative bond is a key parameter. Computational screening has shown that stability is governed by both electronic and steric factors.[3][5][8]

-

Electronic Effects: Electron-donating groups on the amine and electron-withdrawing groups on the boron generally strengthen the dative bond and increase the thermodynamic stability of the adduct.[3][5]

-

Steric Effects: Extreme steric bulk on either the amine or borane can weaken the B-N bond by preventing optimal orbital overlap.[8]

Theoretical calculations of the B-N Bond Dissociation Energy (BDE) provide a quantitative measure of the bond's strength.

| Adduct | B-N Bond Length (Å) | Calculated B-N BDE (kcal/mol) |

| H₃N·BH₃ (Ammonia Borane) | ~1.60 | ~30 |

| (CH₃)₃N·BH₃ (Trimethylamine Borane) | ~1.64 | ~27 |

| C₅H₅N·BH₃ (Pyridine Borane) | ~1.62 | ~25 |

| (Note: Values are representative and depend on the level of theory. Bond lengths from Ref.[18], BDEs are typical values from literature.) |

Reactivity: Hydrogen Storage and Reductions

Borane-amine adducts, particularly ammonia borane, are promising materials for chemical hydrogen storage due to their high hydrogen content (19.5 wt% for H₃N·BH₃).[19]

-

Dehydrogenation: Theoretical studies are crucial for understanding the mechanism of hydrogen release. Upon heating, H₂ is released via the combination of a protic N-H and a hydridic B-H.[10] Computational analysis of reaction pathways and transition states helps elucidate the role of intermediates, such as the diammoniate of diborane (DADB), and the effect of catalysts.[10]

mol1 [label=<

H

H-N-H|B|H-B-H|H

];

mol2 [label=<

H

H-N-H|B|H-B-H|H

];

// Dummy nodes for precise line placement node [shape=point, width=0, height=0]; n1_nh [pos="1.1,0.5!"]; n2_bh [pos="2.3,-0.5!"];

// Position nodes mol1 [pos="0.5,0!"]; mol2 [pos="2.9,0!"];

// Draw the dashed line n1_nh -> n2_bh [style=dashed, color="#EA4335", label=" Hδ+···Hδ-", fontcolor="#5F6368", arrowhead=none]; } caption { label = "Figure 3: Intermolecular dihydrogen bond (N-H···H-B)."; fontsize = 10; }

-

Amide Reduction: Borane adducts are effective reducing agents. DFT calculations have been used to map the potential energy surface for the reduction of amides to amines.[12] These studies reveal a two-step mechanism involving the insertion of BH₃ into the C=O bond, followed by a second step involving hydrogenation and cleavage, identifying the rate-determining step of the reaction.[12]

Role in Drug Development

Boron-containing compounds are gaining traction in medicinal chemistry. The boron atom's ability to form stable covalent bonds and engage in unique secondary interactions makes it a valuable pharmacophore.[7] Borane-amine adducts can serve as stable, transportable precursors for more active boron-based drugs. Theoretical studies contribute by:

-

Predicting Stability: Ensuring the adduct is stable enough for formulation and delivery.

-

Modeling Interactions: Using molecular docking simulations to predict how the adduct or its active form will bind to biological targets like enzymes.

-

Understanding Reactivity: Modeling the conditions under which the adduct might release its active borane component in a physiological environment.[7]

Conclusion and Future Outlook

Theoretical studies are no longer just a complement to experimental work; they are a predictive and explanatory powerhouse in the field of borane-amine chemistry. By leveraging a validated workflow of DFT and high-level ab initio calculations, researchers can determine structure, stability, and reactivity before a single flask is touched. This in-silico approach accelerates the discovery of new adducts for applications ranging from sustainable energy solutions like hydrogen storage to the development of next-generation pharmaceuticals.

The future of this field lies in the synergy between computation and experiment. The development of more accurate and efficient computational methods, combined with machine learning algorithms trained on large datasets of calculated properties, will enable high-throughput screening of vast chemical spaces. This will undoubtedly lead to the rational design of novel borane-amine adducts with precisely engineered properties for the challenges of tomorrow.

References

-

Dandel, M., et al. (2023). Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. Molecules, 28(3), 1469. [Link]

-

Staubitz, A., Besora, M., Harvey, J. N., & Manners, I. (2008). Computational Analysis of Amine-Borane Adducts as Potential Hydrogen Storage Materials With Reversible Hydrogen Uptake. Inorganic Chemistry, 47(13), 5910-8. [Link]

-

Staubitz, A., Besora, M., Harvey, J. N., & Manners, I. (2008). Computational Analysis of Amine−Borane Adducts as Potential Hydrogen Storage Materials with Reversible Hydrogen Uptake. Inorganic Chemistry, 47(13), 5910-5918. [Link]

-

Parrish, D. A., et al. (2018). Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles. Propellants, Explosives, Pyrotechnics. [Link]

-

Staubitz, A., et al. (2008). Computational Analysis of Amine−Borane Adducts as Potential Hydrogen Storage Materials with Reversible Hydrogen Uptake. Request PDF on ResearchGate. [Link]

-

Dixon, D. A., et al. (2005). Thermodynamic Properties of Molecular Borane Amines and the [BH4-][NH4+] Salt for Chemical Hydrogen Storage Systems from ab Initio Electronic Structure Theory. The Journal of Physical Chemistry A, 109(27), 6001-6010. [Link]

-

Dandel, M., et al. (2023). Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. PubMed. [Link]

-

Momeni, M. R., et al. (2013). Carbene-Bound Borane and Silane Adducts: A Comprehensive DFT Study on Their Stability and Propensity for Hydride-Mediated Ring Expansion. Request PDF on ResearchGate. [Link]

-

Confer, M. P., & Dixon, D. A. (2022). Thermodynamic properties of high energy amine borane adducts. Advances in Quantum Chemistry. [Link]

- (2021). CHAPTER 6: Amines and Amine-boranes. Books.

-

Denizot, A., et al. (2010). Amine- and Phosphine-Borane Adducts: New Interest in Old Molecules. Request PDF on ResearchGate. [Link]

-

T-Raissi, A., & Slattery, D. K. (n.d.). Safety Analysis and Applied Research on the Use of Borane-Amines for Hydrogen Storage. OSTI.GOV. [Link]

-

Reddy, D. O. (2020). A Short Chronological Review on the Syntheses of Amine-Boranes. Chemical Review and Letters. [Link]

-

Dandel, M., et al. (2023). Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. MDPI. [Link]

-

Hamann, H. J., & Ramachandran, P. V. (2026). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Communications. [Link]

-

Chasvised, S., et al. (2011). DFT Studies of Amide Reduction by Borane and Alane: Structural Stability and Reaction Mechanisms. International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies. [Link]

-

Gutowski, M., et al. (2005). Thermodynamic Properties of Molecular Borane Amines and the [BH4-][NH4+] salt for Chemical Hydrogen Storage Systems from Ab Initio Electronic Structure Theory. Pacific Northwest National Laboratory. [Link]

-

Hamann, H. J., & Ramachandran, P. V. (2026). Recent developments in the synthesis and synthetic applications of borane–amines. Royal Society of Chemistry. [Link]

-

Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Computational analysis of amine-borane adducts as potential hydrogen storage materials with reversible hydrogen uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts [mdpi.com]

- 12. tuengr.com [tuengr.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thermodynamic Properties of Molecular Borane Amines and the [BH4-][NH4+] salt for Chemical Hydrogen Storage Systems from Ab Initio Electronic Structure Theory | Journal Article | PNNL [pnnl.gov]

- 16. scispace.com [scispace.com]

- 17. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hydrogen.energy.gov [hydrogen.energy.gov]

Spectroscopic Characterization and Application of Borane-Trimethylamine Complex (TMAB)

Executive Summary

Borane-Trimethylamine Complex (TMAB) , CAS [75-22-9], represents a pivotal reagent in the borane class, distinguished by its high stability compared to ether-borane complexes (e.g.,

This guide provides a definitive spectroscopic atlas for TMAB, focusing on the diagnostic signatures in NMR (

Structural Analysis & Bonding

The stability of TMAB arises from the dative covalent bond formed between the lone pair of the nitrogen atom in trimethylamine and the empty p-orbital of the boron atom. This coordination satisfies the octet rule for boron, significantly reducing its Lewis acidity compared to free borane.

Visualization: Molecular Connectivity & Electronic Environment

The following diagram illustrates the core connectivity and the resulting electronic shielding effects that influence spectroscopic signals.

Caption: Structural connectivity of TMAB highlighting the N->B dative bond responsible for complex stability and specific spectroscopic signatures.

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Data

The NMR characterization of TMAB is dominated by the properties of the Boron nucleus.

Critical Insight (Quadrupolar Relaxation):

In

Table 1: Consolidated NMR Data (

)

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment | Notes |

| 2.60 – 2.66 | Singlet (s) | - | Sharp, diagnostic methyl signal. | ||

| 1.50 – 2.50 | Broad Quartet (br q) | - | Often broad/unresolved due to | ||

| -12.0 to -14.0 | Quartet (q) | Split by 3 equivalent protons ( | |||

| 52.0 – 54.0 | Singlet | - | Typical aliphatic amine region. |

Infrared Spectroscopy (FTIR)

IR is the fastest method to verify the integrity of the complex. Hydrolysis (loss of

Table 2: Key IR Absorptions (Solid State/KBr)

| Wavenumber ( | Intensity | Vibration Mode | Diagnostic Value |

| 2380 – 2400 | Strong, Broad | B-H Stretch ( | Primary Confirmation. Absence indicates decomposition. |

| 1460 – 1480 | Medium | C-H Deformation | Overlaps with typical alkane bending. |

| 1250 – 1260 | Medium | C-N Stretch | Confirming amine moiety. |

| 1160 – 1170 | Medium | Secondary confirmation of borane presence. |

Experimental Protocol: Chemoselective Reduction

Unlike

Application: Reduction of Benzaldehyde to Benzyl Alcohol.

Reagents & Equipment

-

Substrate: Benzaldehyde (10 mmol)

-

Reagent: this compound (5 mmol, 0.5 eq per carbonyl due to hydride stoichiometry, but 1.0 eq often used for kinetics).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: TMAB is stable enough to reflux in MeOH.

-

Quench: 10% HCl.

Workflow Diagram

The following logic flow ensures safety and high yield during the reduction process.

Caption: Step-by-step decision tree for the reduction of carbonyls using TMAB in protic media.

Detailed Procedure

-

Dissolution: Dissolve 1.06 g (10 mmol) of benzaldehyde in 20 mL of anhydrous methanol.

-

Addition: Add 0.73 g (10 mmol) of this compound in a single portion. Note: Slight excess is recommended as protic solvents can slowly solvolyze the borane over long refluxes.

-

Reaction: Heat the mixture to reflux (approx. 65°C) for 2 hours. Monitor by TLC (eluent 20% EtOAc/Hexane).

-

Quench: Cool to room temperature. Slowly add 5 mL of 10% HCl.

-

Workup: Concentrate the methanol under reduced pressure. Dilute the residue with water and extract with Dichloromethane (

). Wash combined organics with saturated

Safety & Handling (E-E-A-T)

While TMAB is safer than

-

Flammability: TMAB is a flammable solid.[2] Keep away from open flames and sparks.

-

Pressure Build-up: In reaction vessels, always provide a vent for

gas. Never perform these reductions in a closed, unvented system. -

Toxicity: Like all boranes, it is toxic if ingested or inhaled. Use in a fume hood.

-

Incompatibility: Strong oxidizing agents and concentrated acids (induces rapid

release).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6363, Borane-trimethylamine. PubChem. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Boranamine (related amine-borane spectral data). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Couturier, M., et al. "this compound: A Versatile Reagent in Organic Synthesis." Organic Process Research & Development. (General reference for reduction protocols). Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Borane-Trimethylamine Complex for Reductive Amination

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: A Modern Approach to Amine Synthesis

Reductive amination stands as one of the most powerful and widely utilized transformations in modern organic synthesis, particularly within medicinal and process chemistry for the construction of carbon-nitrogen bonds. The reaction typically proceeds in a one-pot fashion, involving the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form a transient imine or enamine intermediate, which is then reduced in situ to the target amine.

While classic reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) have been workhorses in this field, they come with inherent challenges, including toxicity concerns (cyanide) and moisture sensitivity.[1][2][3] The borane-trimethylamine complex (BTMA, Me₃N·BH₃) has emerged as a robust, stable, and highly practical alternative.[4][5] BTMA is a crystalline, air-stable solid that is easy to handle, store, and dispense, making it an attractive choice for both small-scale discovery and large-scale process development.[4][6]

This guide provides a comprehensive overview of BTMA, detailing its mechanism of action, key advantages, detailed experimental protocols, and a comparative analysis to empower chemists to effectively integrate this reagent into their synthetic workflows.

The Scientific Rationale: Mechanism and Activation

The efficacy of borane-trimethylamine in reductive amination hinges on its controlled reactivity. Unlike harsher borohydrides, BTMA is relatively inert on its own and requires activation, typically by a Brønsted or Lewis acid, to unleash its reducing power.[4] This tunable reactivity is central to the success of the one-pot protocol.

The overall transformation can be broken down into two key stages:

-

Iminium Ion Formation: The reaction is initiated by the condensation of the carbonyl compound and the amine. This process is reversible and is typically accelerated under mildly acidic conditions, which serve to protonate the carbonyl oxygen, rendering it more electrophilic. The resulting carbinolamine then dehydrates to form an iminium ion, the key electrophilic species that will be reduced.

-

Hydride Reduction: The this compound, when activated by the acid present in the medium, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction is typically rapid and irreversible, driving the entire equilibrium towards the final amine product. The acid activation of BTMA is crucial; it facilitates the dissociation of the complex or polarizes the B-H bond, enhancing its hydridic character.[4]

Key Advantages of this compound

Choosing the right reagent is a critical decision in synthesis design. BTMA offers several compelling advantages over traditional reducing agents.

-

Exceptional Stability and Handling: BTMA is a non-pyrophoric, air-stable, and thermally stable crystalline solid (m.p. 92-94 °C), which simplifies storage and handling procedures significantly.[4][7] This contrasts sharply with the moisture sensitivity of reagents like sodium triacetoxyborohydride.[3]

-

Safety Profile: As a solid with low volatility, the risks associated with inhalation are minimized compared to liquid reagents. Crucially, it provides a cyanide-free pathway for reductive amination, eliminating the safety and waste disposal concerns associated with NaBH₃CN.[5]

-

Broad Solvent and Functional Group Compatibility: BTMA is soluble in a wide array of organic solvents, offering great flexibility in reaction setup.[4] Its controlled reactivity allows it to tolerate a variety of sensitive functional groups that might be reduced by harsher reagents, including esters, amides, nitro groups, and nitriles.[4][8]

-

Cost-Effectiveness: BTMA is an inexpensive and commercially available reagent, making it suitable for large-scale applications in the pharmaceutical and fine chemical industries.[9][10]

Experimental Protocols and Methodologies

The following protocols are designed to be robust starting points. As with any reaction, optimization of stoichiometry, temperature, and reaction time for specific substrates is recommended.

General Protocol for Reductive Amination

This procedure is applicable to a wide range of aldehydes and primary or secondary amines.

Materials:

-

Aldehyde (1.0 equiv)

-

Amine (1.0-1.2 equiv)

-

This compound (1.2-1.5 equiv)

-

Acetic Acid (1.5-2.0 equiv)

-

Anhydrous Solvent (e.g., 1,2-dichloroethane (DCE), Tetrahydrofuran (THF), or Methanol)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the aldehyde and the selected anhydrous solvent (to make a ~0.2 M solution).

-

Amine Addition: Add the amine to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the initial formation of the imine/enamine intermediate.

-

Acid and Reductant Addition: Add the acetic acid to the mixture, followed by the portion-wise addition of the this compound. Scientist's Note: The addition of BTMA can be exothermic, especially on a larger scale. Controlling the rate of addition is important for safety and to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed (typically 4-24 hours). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.

-

Work-up and Quenching: Upon completion, cool the reaction mixture to 0 °C. Cautiously quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) to neutralize the excess reducing agent and any remaining trimethylamine. Caution: Hydrogen gas evolution may occur during quenching.

-

Extraction: Adjust the pH of the aqueous layer to basic (pH > 10) using an aqueous base (e.g., 1 M NaOH) to deprotonate the product amine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by standard methods such as flash column chromatography or crystallization.

Data Presentation: Substrate Scope

The following table illustrates typical substrate pairings and conditions, demonstrating the versatility of the method.

| Carbonyl Substrate | Amine Substrate | Solvent | Temp (°C) | Time (h) | Approx. Yield |

| Benzaldehyde | Benzylamine | DCE | RT | 6 | >90% |

| 4-Nitrobenzaldehyde | Morpholine | THF | RT | 12 | >85% |

| Cyclohexanone | Aniline | Methanol | 40 | 18 | >80% |

| Pivalaldehyde | Piperidine | DCE | RT | 8 | >90% |

Note: Yields are representative and will vary based on specific reaction scale and purification efficiency.

Comparative Analysis with Other Reagents

A critical part of experimental design is selecting the optimal reagent. Here, we compare BTMA with two other widely used reducing agents for reductive amination.

| Feature | Borane-Trimethylamine (BTMA) | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) |

| Physical Form | White, crystalline solid | White powder | White powder |

| Handling | Air-stable, easy to handle[4] | Moisture-sensitive; handle under inert gas[2][3] | Toxic; handle with caution |

| Reactivity | Mild; requires acid activation[4] | Mild and selective for imines/iminiums[2] | Selectively reduces iminiums at pH 4-5[1] |

| Byproducts | Trimethylamine, boric acid | Acetic acid, borates | Toxic cyanide salts |

| Common Solvents | DCE, THF, Methanol[4][8] | Non-protic (DCE, DCM, THF)[2][3] | Protic (Methanol) |

| Key Advantage | Stability, safety (non-cyanide), cost | High selectivity, mildness | Excellent selectivity in protic solvents |

| Key Disadvantage | Can be slower than STAB for some substrates | Moisture sensitivity, cost | High toxicity of reagent and waste |

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling BTMA.[11]

-

Handling: BTMA is classified as a flammable solid.[7][12] Keep it away from heat, sparks, and open flames. Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place. It is recommended to store under an inert atmosphere (e.g., nitrogen) as the material is air and moisture sensitive.[11][12]

-

Incompatibilities: Avoid contact with strong acids (promotes rapid, exothermic decomposition) and strong oxidizing agents.[12]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Quenched reaction mixtures containing borates should be disposed of as hazardous waste.

Conclusion

The this compound is a highly valuable reagent for reductive amination, offering a compelling blend of stability, safety, and operational simplicity. Its ability to function effectively across a broad range of solvents and tolerate sensitive functional groups makes it a versatile tool for synthetic chemists. By providing a reliable and cost-effective alternative to traditional reagents, particularly avoiding the toxicity of cyanoborohydride, BTMA is an excellent choice for applications ranging from discovery chemistry to large-scale pharmaceutical production.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Pellegrino, C. (2024). Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Molecules, 29(9), 2017. Retrieved from [Link]

-

MDPI. (2024). Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

-

Matos, K., Pichlmair, S., & Burkhardt, E. R. (2007). Boron reagents for reductive amination. Chimica Oggi, 25, 17-20. Retrieved from [Link]

-

ResearchGate. (2024, April 20). (PDF) Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). This compound as a Reducing Agent for Selective Methylation and Formylation of Amines with CO2. Retrieved from [Link]

-

Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - this compound. Retrieved from [Link]

-

The Synthetic Organic Chemistry Network. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Borane trimethylamine complex 97 75-22-9 [sigmaaldrich.com]

- 8. This compound as a Reducing Agent for Selective Methylation and Formylation of Amines with CO2 [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

Application Notes & Protocols: A Researcher's Guide to the Hydroboration of Alkenes with Borane-Trimethylamine

Introduction: Taming Borane for Precision Synthesis

The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, providing a reliable pathway to alcohols with anti-Markovnikov regioselectivity.[1][2] This two-step process offers a complementary strategy to other alkene hydration methods, such as acid-catalyzed hydration or oxymercuration-reduction, by placing the hydroxyl group on the less substituted carbon of the original double bond.[1][3]

While highly effective, the parent reagent, borane (BH₃), exists as a toxic, flammable, and pyrophoric gas (diborane, B₂H₆).[3][4] To mitigate these handling challenges, borane is often used as a complex with Lewis bases like tetrahydrofuran (BH₃·THF). However, these solutions can be unstable over long-term storage. Enter borane-trimethylamine (Me₃N·BH₃ or BTMA), a remarkably stable, solid, and cost-effective alternative.[5][6][7] This complex is significantly less sensitive to hydrolysis and does not require the stringent storage conditions of its counterparts, making it an exceptionally practical and safe choice for researchers in both academic and industrial settings.[5]

This guide provides an in-depth exploration of the hydroboration-oxidation reaction using the borane-trimethylamine complex, from its underlying mechanism to a detailed, field-proven experimental protocol.

The Mechanistic Underpinnings: A Tale of Selectivity and Retention

The power of the hydroboration-oxidation reaction lies in its predictable and high degree of control over both regiochemistry and stereochemistry. The overall transformation occurs in two distinct stages.

Part 1: The Hydroboration Step

The reaction is initiated by the addition of a B-H bond from borane across the alkene's π-bond. This process is a concerted, single-step reaction, meaning bond formation and breaking occur simultaneously without the formation of a carbocation intermediate.[1][3][8][9] This is a crucial feature, as it precludes the possibility of carbocation rearrangements that can plague other addition reactions.[3][8]

-

Regioselectivity (Anti-Markovnikov Addition): The boron atom, being the more electrophilic part of the B-H bond, adds to the less sterically hindered carbon atom of the double bond.[10][11] This preference is governed by both steric factors (minimizing repulsion between the bulky borane and the alkene's substituents) and electronic factors (stabilization of a partial positive charge on the more substituted carbon in the transition state).[10][11]

-

Stereoselectivity (Syn-Addition): The concerted nature of the addition dictates that the boron and hydrogen atoms are delivered to the same face of the double bond.[1][8] This is known as syn-addition and establishes a specific stereochemical relationship in the resulting organoborane intermediate.

One molecule of borane possesses three B-H bonds, allowing it to react sequentially with up to three equivalents of an alkene, culminating in a trialkylborane intermediate.[2][4]

Part 2: The Oxidation Step

The trialkylborane intermediate is typically not isolated but is oxidized in situ. The standard and most effective method involves treatment with hydrogen peroxide in the presence of a base, such as sodium hydroxide.[1][4][9]

The mechanism proceeds as follows:

-

The base deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO⁻), a potent nucleophile.[9]

-

The hydroperoxide anion attacks the electron-deficient boron atom of the trialkylborane.[1][9]

-

This is followed by a key rearrangement step: one of the alkyl groups migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion.[1][9][11] Crucially, this 1,2-alkyl shift occurs with complete retention of stereochemistry at the migrating carbon.[1] The stereocenter established during the syn-addition is therefore preserved in the final alcohol product.

-

This process repeats for the remaining two alkyl groups, yielding a trialkyl borate ester, B(OR)₃.

-

Finally, hydrolysis of the borate ester with aqueous base liberates the three alcohol molecules and a borate salt.[4]

Workflow of Hydroboration-Oxidation

Caption: Overall workflow from alkene to alcohol.

Protocol: Hydroboration-Oxidation of 1-Octene with Borane-Trimethylamine

This protocol details a representative procedure for the hydroboration-oxidation of a terminal alkene.

Materials & Equipment

-

Reagents: 1-Octene, this compound (BTMA), Anhydrous Tetrahydrofuran (THF), Sodium Hydroxide (NaOH), Hydrogen Peroxide (30% aqueous solution), Diethyl Ether, Saturated Sodium Chloride solution (brine), Magnesium Sulfate (anhydrous).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle, nitrogen/argon inlet, glass syringe, separatory funnel, rotary evaporator, standard glassware for workup and purification.

Safety Precautions

-

Borane-Trimethylamine: A combustible solid that is irritating to the eyes, skin, and respiratory system.[12][13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Keep away from heat and open flames.[12][15]

-

Hydrogen Peroxide (30%): A strong oxidizing agent.[4] Avoid contact with skin and eyes. Handle with care.

-

Solvents: THF and diethyl ether are flammable. Ensure all heating is done using a heating mantle and that no ignition sources are present. Grounding equipment can prevent static discharge.[15]

Step-by-Step Experimental Procedure

Part A: Hydroboration

-

Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with dry nitrogen or argon gas for several minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add borane-trimethylamine (1.0 g, 13.7 mmol). Using a syringe, add anhydrous THF (20 mL) to dissolve the complex.

-

Alkene Addition: Add 1-octene (4.3 mL, 27.4 mmol, ~2.0 equivalents relative to BTMA) to the solution via syringe.

-

Reaction: Heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux with stirring for 2-3 hours. The reaction progress can be monitored by TLC or GC-MS if desired.

-

Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature, and then further cool in an ice-water bath to 0°C.

Part B: Oxidation & Work-up

-

Oxidant Addition: While stirring vigorously at 0°C, slowly and carefully add a solution of 3 M sodium hydroxide (5 mL) dropwise.

-

Following the base, add 30% hydrogen peroxide (5 mL) dropwise via a syringe. Caution: This addition is exothermic. Maintain the temperature below 20°C by controlling the rate of addition.

-

Oxidation Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Gentle warming to 50°C for an additional 30 minutes can ensure complete oxidation.[4]

-

Work-up: Transfer the reaction mixture to a separatory funnel. Add diethyl ether (30 mL) and shake. Separate the organic layer.

-

Wash the organic layer sequentially with water (2 x 20 mL) and then with saturated brine (20 mL).[4]

-

Dry the isolated organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Part C: Purification

-

The crude 1-octanol can be purified by fractional distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Quantitative Data Summary

The choice of borane reagent significantly impacts regioselectivity. While BTMA functions by releasing BH₃, its selectivity is comparable to other BH₃ sources. For enhanced regioselectivity, sterically hindered boranes are employed.

| Alkene Substrate | Reagent | Key Parameters | Regioselectivity (Anti-Markovnikov:Markovnikov) | Typical Yield |

| 1-Hexene | BTMA / H₂O₂, NaOH | Reflux in THF | >95:5 | ~85-95% |

| Styrene | BTMA / H₂O₂, NaOH | Reflux in THF | ~80:20 | ~80-90% |

| 1-Methylcyclohexene | BTMA / H₂O₂, NaOH | Reflux in THF | >98:2 (for B addition) | ~85-95% |

| 1-Hexene | 9-BBN / H₂O₂, NaOH | Room Temp in THF | >99:1 | ~90-98% |

Note: Yields and selectivities are representative and can vary based on specific reaction conditions and scale.

References

-

Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

-

University of California, Davis. (n.d.). Hydroboration-Oxidation of Alkenes. Chem 118L. [Link]

-

ChemRxiv. (2024). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1-Methylcyclohexene. [Link]

-

Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. [Link]

-

SATHEE CUET. (n.d.). Chemistry Hydroboration Oxidation Reaction. [Link]

-

Periodic Chemistry. (2018, September 9). Alkene Hydroboration/Oxidation. [Link]

-

Perdicchia, D., et al. (2024). Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Molecules, 29(9), 1999. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98% (titr.). [Link]

-

Chemistry LibreTexts. (2015, July 15). 12.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. [Link]

-

Chemistry Notes. (2022, January 18). Hydroboration oxidation: Mechanism and application. [Link]

-

Callery. (n.d.). MATERIAL SAFETY DATA SHEET. [Link]

-

Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. [Link]

-

Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. [Link]

-

ResearchGate. (2024, April 20). (PDF) Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. [Link]

-

AIR Unimi. (2024, April 27). Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. [Link]

-

MDPI. (2024). Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. [Link]

-

Khan Academy. (n.d.). Hydroboration-oxidation: Mechanism. [Link]

-

Wiley Online Library. (n.d.). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. [Link]

-

National Institutes of Health. (n.d.). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. [Link]

-

Der Pharma Chemica. (n.d.). Ultrasound-mediated hydroboration of alkenes and alkynes employing N,N-dimethylaniline-borane (DMAB). [Link]

-

ACS Publications. (1975, November 1). The hydroboration-oxidation of alkenes. A convenient anti-Markownikoff hydration experiment. Journal of Chemical Education. [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis [air.unimi.it]

- 7. semanticscholar.org [semanticscholar.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 10. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. Khan Academy [khanacademy.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. leapchem.com [leapchem.com]

- 15. fishersci.com [fishersci.com]

Advanced Protocols: Borane-Trimethylamine Complex in Carbohydrate Chemistry